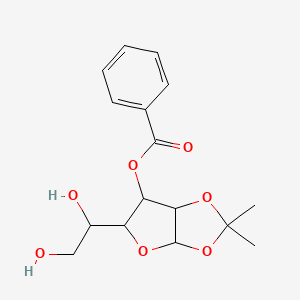
zinc;decane;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;decane;bromide is a compound that combines zinc, decane, and bromide. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Zinc is a transition metal known for its catalytic properties, decane is a hydrocarbon with a long carbon chain, and bromide is a halide ion known for its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc;decane;bromide can be synthesized through various methods. One common approach involves the reaction of zinc with bromine in the presence of decane. This reaction is typically exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained. The reaction can be represented as: [ \text{Zn} + \text{Br}2 + \text{C}{10}\text{H}{22} \rightarrow \text{Zn(C}{10}\text{H}_{22}\text{)Br}_2 ]
Industrial Production Methods
In an industrial setting, this compound is often produced by reacting zinc oxide or zinc carbonate with hydrobromic acid in the presence of decane. This method allows for the large-scale production of the compound with high purity. The reaction can be represented as: [ \text{ZnO} + 2 \text{HBr} + \text{C}{10}\text{H}{22} \rightarrow \text{Zn(C}{10}\text{H}{22}\text{)Br}_2 + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Zinc;decane;bromide undergoes various types of chemical reactions, including:
Oxidation: The zinc component can be oxidized to form zinc oxide.
Reduction: The bromide ion can be reduced to bromine gas.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and nucleophiles like chloride or iodide ions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include zinc oxide, bromine gas, and substituted zinc compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Zinc;decane;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cyclotrimerization reactions.
Biology: It is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-density drilling fluids in the oil and gas industry and as an electrolyte in zinc-bromine batteries
Mechanism of Action
The mechanism by which zinc;decane;bromide exerts its effects involves the interaction of the zinc ion with various molecular targets. Zinc acts as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. The bromide ion can participate in redox reactions, while the decane component provides a hydrophobic environment that can influence the solubility and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Zinc chloride: Similar to zinc;decane;bromide, zinc chloride is used as a catalyst and in various industrial applications.
Zinc iodide: Another halide of zinc, used in organic synthesis and as a radiopaque agent.
Cadmium bromide: Shares similar properties with this compound but is less commonly used due to the toxicity of cadmium.
Uniqueness
This compound is unique due to the presence of the decane component, which imparts specific hydrophobic properties and influences the compound’s reactivity and solubility. This makes it particularly useful in applications where a hydrophobic environment is beneficial, such as in organic synthesis and industrial processes .
Properties
Molecular Formula |
C10H21BrZn |
|---|---|
Molecular Weight |
286.6 g/mol |
IUPAC Name |
zinc;decane;bromide |
InChI |
InChI=1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RTHCUVJQVVJPTJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)








![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)

![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)

